6-(3-fluorophenyl)-3-methyl-7-[(1R)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
INCB040093 is a novel small-molecule inhibitor that selectively targets phosphatidylinositol 3-kinase delta (PI3Kδ). This compound has shown promising efficacy in the treatment of B-cell lymphoid malignancies, including Hodgkin’s lymphoma . PI3Kδ is a critical signaling molecule in B cells, making it a valuable target for therapeutic development .
准备方法
The synthetic routes and reaction conditions for INCB040093 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts . Industrial production methods likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
INCB040093 undergoes various chemical reactions, primarily focusing on its interaction with PI3Kδ. The compound potently inhibits the PI3Kδ kinase with high selectivity, showing 74 to over 900-fold selectivity against other PI3K family members . Common reagents and conditions used in these reactions include biochemical assays and in vitro studies using primary B cells and cell lines from B cell malignancies . The major products formed from these reactions are the inhibited forms of PI3Kδ, leading to reduced cell signaling and proliferation .
科学研究应用
INCB040093 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of PI3Kδ and its effects on cell signaling pathways . In biology, the compound is utilized to understand the role of PI3Kδ in B cell function and its potential as a therapeutic target . In medicine, INCB040093 has shown promising results in clinical trials for the treatment of B-cell lymphoid malignancies, including Hodgkin’s lymphoma . The compound’s ability to inhibit PI3Kδ-mediated functions, such as cell signaling and proliferation, makes it a valuable tool for cancer research and drug development .
作用机制
INCB040093 exerts its effects by selectively inhibiting the PI3Kδ kinase. This inhibition disrupts the PI3Kδ signaling pathway, which is crucial for B cell proliferation and survival . By blocking this pathway, INCB040093 reduces the production of macrophage-inflammatory protein-1 beta and tumor necrosis factor-beta from B cells, affecting the tumor microenvironment . The compound also demonstrates single-agent activity in inhibiting tumor growth and potentiates the antitumor effects of other chemotherapeutic agents .
相似化合物的比较
INCB040093 is unique in its high selectivity for PI3Kδ compared to other PI3K family members . Similar compounds include idelalisib, another PI3Kδ inhibitor, which has shown efficacy in treating B-cell malignancies but with different safety profiles . INCB040093’s distinct safety and tolerability profile, along with its promising activity in clinical trials, sets it apart from other PI3Kδ inhibitors .
属性
分子式 |
C20H16FN7OS |
---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
6-(3-fluorophenyl)-3-methyl-7-[(1R)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m1/s1 |
InChI 键 |
RSIWALKZYXPAGW-LLVKDONJSA-N |
手性 SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@@H](C)NC4=NC=NC5=C4NC=N5 |
规范 SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。